molecular formula C17H11ClN2 B12974922 4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline

4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline

Cat. No.: B12974922
M. Wt: 278.7 g/mol
InChI Key: KLSQHQQRAPYXBL-UHFFFAOYSA-N
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Description

4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a chlorine atom at the 4th position and a phenyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the cyclocondensation of 1-(2-aminophenyl)pyrrole with appropriate reagents. For instance, the reaction of 1-(2-aminophenyl)pyrrole with ethyl benzoylacetate in the presence of p-toluenesulfonic acid in dimethyl sulfoxide at elevated temperatures can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalytic amounts of boron trifluoride etherate and other reagents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives, such as:

  • 4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline
  • 4-Phenylpyrrolo[1,2-a]quinoxaline
  • 4-Chloro-8-methylpyrrolo[1,2-a]quinoxaline

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the chlorine atom at the 4th position in this compound makes it unique and can affect its reactivity and interactions with biological targets .

Properties

Molecular Formula

C17H11ClN2

Molecular Weight

278.7 g/mol

IUPAC Name

4-chloro-8-phenylpyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C17H11ClN2/c18-17-15-7-4-10-20(15)16-11-13(8-9-14(16)19-17)12-5-2-1-3-6-12/h1-11H

InChI Key

KLSQHQQRAPYXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C4=CC=CN43)Cl

Origin of Product

United States

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